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molecular formula C5H3N3OS B8508179 5-Cyano-2-formamidothiazole

5-Cyano-2-formamidothiazole

Cat. No. B8508179
M. Wt: 153.16 g/mol
InChI Key: ZJHORDRXUABFKF-UHFFFAOYSA-N
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Patent
US04324899

Procedure details

Hydroxylamine hydrochloride (24.0 g, 0.30 m+15% molar excess), crude 2-amino-5-formylthiazole (38.4 g, 0.30 m), and sodium formate (37.5 g, 0.55 m) are combined in 450 ml of 97% (commercial) formic acid. The mixture is heated on a steam bath until TLC (10% CH3OH/CHCl3) shows only a single product spot (about 7-8 hr.). The reaction mixture is filtered hot and the filtrate condensed under reduced pressure. The residue is triturated in ice water, the solid collected by filtration, washed with water, and air-dried to yield 27.7 g (0.18 m, 60.5%) of 5-cyano-2-formamidothiazole as a reddish-brown powder.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
38.4 g
Type
reactant
Reaction Step Two
Quantity
37.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH2:2]O.[NH2:4][C:5]1[S:6][C:7]([CH:10]=O)=[CH:8][N:9]=1.[CH:12]([O-:14])=O.[Na+].C(O)=O>CO.C(Cl)(Cl)Cl>[C:10]([C:7]1[S:6][C:5]([NH:4][CH:12]=[O:14])=[N:9][CH:8]=1)#[N:2] |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
Cl.NO
Step Two
Name
Quantity
38.4 g
Type
reactant
Smiles
NC=1SC(=CN1)C=O
Step Three
Name
Quantity
37.5 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a single product spot (about 7-8 hr.)
Duration
7.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered hot
CUSTOM
Type
CUSTOM
Details
the filtrate condensed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is triturated in ice water
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CN=C(S1)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.7 g
YIELD: PERCENTYIELD 60.5%
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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